![molecular formula C16H22BrN3O4S B5022369 1-[N-(4-bromo-3-methylphenyl)-N-(methylsulfonyl)glycyl]-4-piperidinecarboxamide](/img/structure/B5022369.png)
1-[N-(4-bromo-3-methylphenyl)-N-(methylsulfonyl)glycyl]-4-piperidinecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound “1-[N-(4-bromo-3-methylphenyl)-N-(methylsulfonyl)glycyl]-4-piperidinecarboxamide” is a complex organic molecule. It contains a piperidine ring, which is a common structure in many pharmaceutical drugs. The molecule also contains a bromo-methylphenyl group and a methylsulfonyl group, both of which are common in various organic compounds .
Synthesis Analysis
While I don’t have the specific synthesis for this compound, it likely involves the coupling of the piperidine ring with the bromo-methylphenyl group, possibly through a nucleophilic substitution reaction. The methylsulfonyl group could be introduced through a sulfonation reaction .Molecular Structure Analysis
The molecule contains several functional groups. The piperidine ring is a six-membered ring with one nitrogen atom, which can participate in hydrogen bonding. The bromo-methylphenyl group is a benzene ring substituted with a bromine atom and a methyl group, which could potentially undergo electrophilic aromatic substitution reactions. The methylsulfonyl group is a sulfonyl group with a methyl substituent, which is commonly found in sulfonamide antibiotics .Chemical Reactions Analysis
As mentioned above, the bromo-methylphenyl group could potentially undergo electrophilic aromatic substitution reactions. The piperidine ring could participate in reactions typical of amines, such as acid-base reactions. The methylsulfonyl group could potentially undergo reactions typical of sulfonyl groups .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. Factors such as its polarity, solubility, melting point, and boiling point would be influenced by the functional groups present in the molecule .Future Directions
Properties
IUPAC Name |
1-[2-(4-bromo-3-methyl-N-methylsulfonylanilino)acetyl]piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22BrN3O4S/c1-11-9-13(3-4-14(11)17)20(25(2,23)24)10-15(21)19-7-5-12(6-8-19)16(18)22/h3-4,9,12H,5-8,10H2,1-2H3,(H2,18,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJNKVFQBDKGUOP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)N(CC(=O)N2CCC(CC2)C(=O)N)S(=O)(=O)C)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22BrN3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
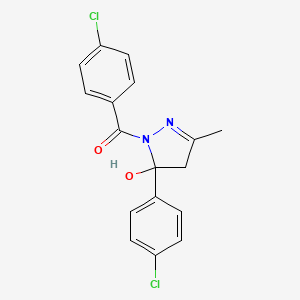
![2-[N-(benzenesulfonyl)-4-methoxyanilino]-N-(2-methylpropyl)acetamide](/img/structure/B5022301.png)
![1-Chloro-2-[6-(2-chlorophenoxy)hexoxy]benzene](/img/structure/B5022313.png)
![(2-methoxyphenyl){1-[3-(1H-pyrazol-1-ylmethyl)benzoyl]-3-piperidinyl}methanone](/img/structure/B5022318.png)
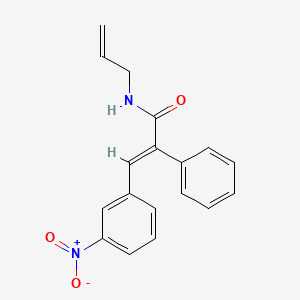
![(5E)-3-(4-hydroxyphenyl)-2-(4-methoxyphenyl)-5-[(4-nitrophenyl)methylidene]imidazol-4-one](/img/structure/B5022328.png)
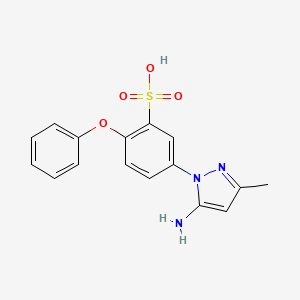
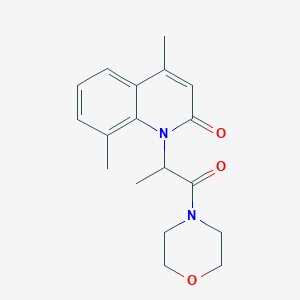
![1-(2,3-dimethylphenyl)-4-[(2-methylphenoxy)acetyl]piperazine](/img/structure/B5022343.png)
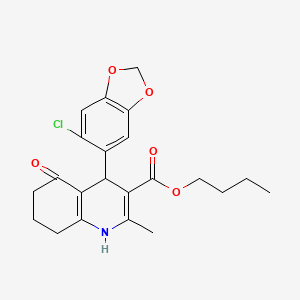
![3-({[2-(2-methoxyphenyl)ethyl]amino}methylene)-1,3-dihydro-2H-indol-2-one](/img/structure/B5022351.png)
![N-[2-(cyclohexen-1-yl)ethyl]-2-(N-(2-methoxy-5-methylphenyl)sulfonyl-3,5-dimethylanilino)acetamide](/img/structure/B5022355.png)
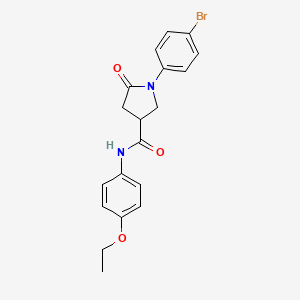
![N-methyl-1-(1-methyl-1H-imidazol-2-yl)-N-({3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)methanamine](/img/structure/B5022376.png)
